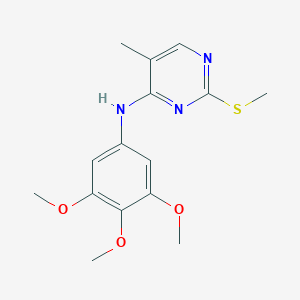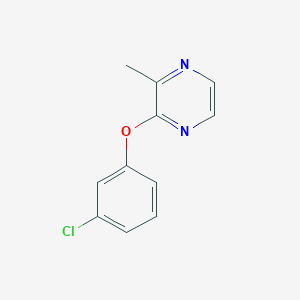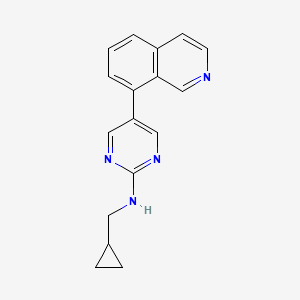
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine, also known as 5-MMS-N-TMP, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for a variety of laboratory experiments.
Scientific Research Applications
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been used in studies of enzyme inhibition, protein-protein interactions, signal transduction pathways, and drug metabolism. It has also been used in studies of cell proliferation, differentiation, and apoptosis. Furthermore, it has been used to investigate the effects of environmental pollutants on cellular processes.
Mechanism of Action
The mechanism of action of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is not yet fully understood. However, it has been proposed that the compound acts as an inhibitor of enzymes involved in signal transduction pathways. It has also been suggested that it may interact with proteins involved in cell proliferation and differentiation. In addition, it has been suggested that it may interact with environmental pollutants to modulate their toxic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In general, the compound has been shown to inhibit enzymes involved in signal transduction pathways, which can lead to changes in gene expression, cell proliferation, and differentiation. It has also been shown to interact with proteins involved in cell proliferation and differentiation, and to modulate the effects of environmental pollutants.
Advantages and Limitations for Lab Experiments
The use of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and it is a relatively stable compound. Furthermore, it has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for a variety of experiments. However, there are also some limitations to its use. For instance, the mechanism of action of the compound is not yet fully understood, and it may interact with other compounds in a laboratory environment.
Future Directions
There are a number of potential future directions for 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine research. These include further studies into the mechanism of action of the compound, as well as investigations into its interactions with other compounds and its effects on gene expression. Additionally, further studies into the effects of environmental pollutants on cellular processes may be of interest. Finally, further studies into the potential applications of this compound in drug metabolism, cell proliferation, and differentiation may be of interest.
Synthesis Methods
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine can be synthesized via a number of different methods. The most common method is a multi-step synthesis that involves the condensation of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a base catalyst. This method produces a relatively pure product with a high yield. Other methods of synthesis include the reaction of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a Lewis acid, or the reaction of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a base catalyst and an oxidizing agent.
properties
IUPAC Name |
5-methyl-2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9-8-16-15(22-5)18-14(9)17-10-6-11(19-2)13(21-4)12(7-10)20-3/h6-8H,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJMGZNJSRTSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=C(C(=C2)OC)OC)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)

![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)
![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)

![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)
![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)
![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442554.png)

![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)
![5-fluoro-6-(propan-2-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442571.png)